![molecular formula C16H17N3O2S B2818104 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 450350-27-3](/img/structure/B2818104.png)
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a thioacetamide derivative and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Synthesis and Biological Evaluation
- Antimicrobial and Antioxidant Agents : A study detailed the synthesis of compounds with antimicrobial and antioxidant activities, demonstrating their potent anti-microbial activity against bacteria and fungi, as well as very good antioxidant activity (Basavaraj S Naraboli & J. S. Biradar, 2017).
- Anticancer Agents : Research into 5-methyl-4-phenyl thiazole derivatives showed that some synthesized compounds exhibited high selectivity and potential as anticancer agents, highlighting their significance in cancer research (A. Evren et al., 2019).
- Antiallergic Compounds : A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides was prepared in the search for novel antiallergic compounds, with some showing significant potency against allergic reactions (Cecilia Menciu et al., 1999).
Novel Synthesis Methods
- Radical Cyclization for Rizatriptan Synthesis : A new methodology for the preparation of indole derivatives was developed, showcasing a radical cyclization approach which is crucial for synthesizing compounds like Rizatriptan (S. Rádl et al., 2008).
Antimicrobial and Mosquito Larvicidal Activity
- Synthesis and Evaluation of Heterocycles : Research on the synthesis of heterocycles incorporating sulfamoyl moiety demonstrated promising antibacterial and antifungal activities, as well as mosquito larvicidal activity (E. Darwish et al., 2014).
properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-19-9-14(12-6-4-5-7-13(12)19)22-10-16(20)17-15-8-11(2)21-18-15/h4-9H,3,10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWWCRUSCJZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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